3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile
Description
The compound 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile features a structurally intricate bicyclic system fused with aromatic and heterocyclic substituents. Its core consists of an octahydropyrrolo[3,4-b]pyrrole moiety—a saturated bicyclic amine system—linked to a pyrazine-2-carbonitrile group. The pyrrolopyrrole unit is substituted at the 5-position with a 5-(trifluoromethyl)pyridin-2-yl group, introducing both aromaticity and electron-withdrawing properties via the trifluoromethyl (-CF₃) substituent.
The trifluoromethylpyridine substituent likely improves metabolic stability and lipophilicity, traits common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)12-1-2-15(24-8-12)25-9-11-3-6-26(14(11)10-25)16-13(7-21)22-4-5-23-16/h1-2,4-5,8,11,14H,3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVNJISAQRGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions starting with the appropriate pyridine derivative. The process includes:
Nitrile formation: Introduction of a nitrile group through cyanation.
Pyrrolo[3,4-b]pyrrol synthesis: Constructing the octahydro ring system, which involves cyclization reactions.
Trifluoromethylation: Addition of the trifluoromethyl group to the pyridine ring using reagents like trifluoromethyl iodide in the presence of a base. Industrial Production Methods: Industrial synthesis may involve scalable procedures using similar reaction steps but under optimized conditions for large-scale production. This typically includes high-yield reactions, cost-effective reagents, and processes that ensure product purity and minimal waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be oxidized to form various oxides and hydroxides under specific conditions.
Reduction: Can be reduced, potentially affecting the pyridine ring or other components of the molecule.
Substitution: Capable of undergoing substitution reactions, particularly at the pyridine and pyrazine rings. Common Reagents and Conditions Used:
Oxidizing agents like potassium permanganate.
Reducing agents such as hydrogen gas with catalysts like palladium.
Substitution reagents including halogens and various nucleophiles. Major Products Formed:
The primary products depend on the specific reaction conditions but can include a variety of derivatives like oxidized forms, reduced forms, and substituted products with different functional groups.
Scientific Research Applications
In Chemistry:
Utilized as a building block in synthetic chemistry for creating complex molecular structures. In Biology:
Investigated for its interactions with biological molecules, including proteins and nucleic acids. In Medicine:
Examined for potential therapeutic applications, possibly in areas such as anti-inflammatory or anti-cancer treatments. In Industry:
Could serve as a precursor or intermediate in the synthesis of more complex compounds or materials.
Mechanism of Action
The mechanism by which 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile exerts its effects depends on its specific application:
Molecular Targets: In a biological context, it may target enzymes, receptors, or DNA.
Pathways Involved: The pathways could include inhibition of specific enzymes, modulation of receptor activity, or binding to nucleic acids.
Comparison with Similar Compounds
Target Compound
- Core : Pyrrolopyrrole (bicyclic amine) fused to pyrazine-carbonitrile.
- Key Features :
- Saturated bicyclic system (octahydropyrrolopyrrole) for conformational rigidity.
- Pyrazine-carbonitrile for electronic modulation.
- Trifluoromethylpyridinyl substituent for enhanced lipophilicity and stability.
Pyrazole Carbonitriles (Evidenced in )
- Core : Pyrazole ring with carbonitrile substituent.
- Key Features :
Substituent Effects
Electronic and Steric Properties
- The -CN group on pyrazine increases dipole moments, enhancing solubility in polar solvents.
Triazolothiadiazoles :
Pyrazole Carbonitriles :
- Planar pyrazole ring facilitates membrane penetration, while -CF₃ and -CN groups stabilize interactions with hydrophobic enzyme pockets .
Biological Activity
3-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.3 g/mol. The IUPAC name is 5-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N5 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 5-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile |
| InChI Key | JQEMGJCQOBGDNL-UHFFFAOYSA-N |
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group contributes to increased lipophilicity and enhanced binding affinity to biological targets. Studies suggest that it may modulate enzyme activities and receptor functions, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance:
- In vitro studies showed an IC50 value indicating effective inhibition of bacterial growth compared to standard antibiotics.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In animal models:
- Case Study : A study demonstrated that administration of the compound led to a reduction in tumor size in xenograft models of human cancer.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and other key enzymes involved in metabolic pathways:
- Mechanism : It binds at the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound showed promising results against resistant strains of bacteria.
- Antitumor Effects : Another study highlighted its potential in reducing tumor proliferation in cell lines derived from breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
